molecular formula C11H19NO4 B3112765 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 192385-99-2

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B3112765
CAS No.: 192385-99-2
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The removal of the Boc group under acidic conditions involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to its specific structure and the stability of the Boc protecting group. The ease of removal under mild acidic conditions makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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